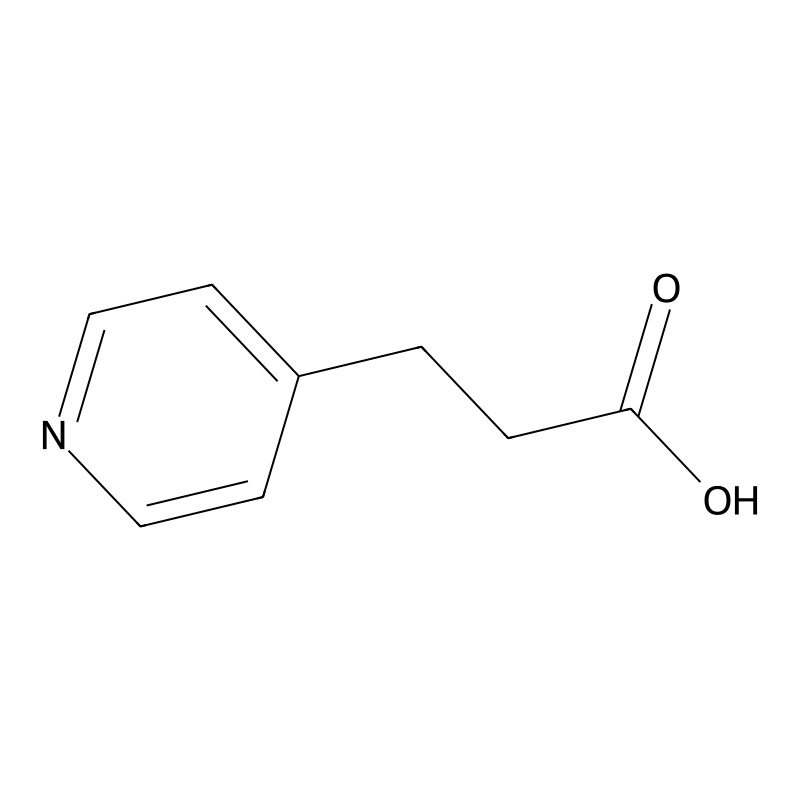

3-(Pyridin-4-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a carboxylic acid group (COOH) suggests potential applications in organic synthesis as a reactant or intermediate for the preparation of more complex molecules. Carboxylic acids are versatile functional groups that can participate in various reactions .

Medicinal chemistry

The pyridine ring, a common feature in many pharmaceuticals, could indicate potential interest in this compound for drug development. Pyridine rings are found in numerous bioactive molecules, and their properties can influence how drugs interact with the body .

Material science

Carboxylic acids can be used as building blocks in the synthesis of polymers. The specific properties of 3-(Pyridin-4-yl)propanoic acid might be of interest for the development of novel materials with unique functionalities .

3-(Pyridin-4-yl)propanoic acid, also known as 3-pyridin-4-ylpropanoic acid, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 151.165 g/mol. It is characterized by a pyridine ring attached to a propanoic acid moiety, which contributes to its unique chemical properties and potential biological activities. The compound has a CAS number of 6318-43-0 and is often used in various chemical and pharmaceutical applications .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of pyridine derivatives.

- Nucleophilic Substitution: The pyridine nitrogen can engage in nucleophilic substitution reactions, particularly when activated by electrophiles.

These reactions are essential for synthesizing more complex organic molecules and for investigating the compound's reactivity .

Research indicates that 3-(Pyridin-4-yl)propanoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that it may inhibit the growth of certain bacterial strains.

- Neuroprotective Effects: Preliminary investigations have shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity: The compound may modulate inflammatory pathways, although further studies are required to elucidate these mechanisms fully .

Several methods exist for synthesizing 3-(Pyridin-4-yl)propanoic acid:

- From Pyridine Derivatives:

- Starting from 4-pyridinecarboxaldehyde, it can be reacted with propanoic acid in the presence of a catalyst to yield the desired product.

- Via Grignard Reaction:

- A Grignard reagent derived from 4-bromopyridine can react with ethyl acetate followed by hydrolysis to produce 3-(Pyridin-4-yl)propanoic acid.

- Direct Carboxylation:

3-(Pyridin-4-yl)propanoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and infections.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its biological activity.

- Material Science: It can be used in creating coordination polymers and other advanced materials .

Interaction studies involving 3-(Pyridin-4-yl)propanoic acid focus on its binding affinity with various biological targets:

- Protein Binding: Research has shown that this compound can bind to specific proteins involved in neurotransmission, which may explain its neuroprotective effects.

- Enzyme Inhibition: Studies indicate potential inhibition of enzymes related to inflammation and microbial resistance .

Several compounds share structural similarities with 3-(Pyridin-4-yl)propanoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Pyridinepropionic Acid | CHNO | Lacks the propanoyl side chain; primarily used as an intermediate. |

| 2-Pyridinepropionic Acid | CHNO | Different position of the pyridine ring; less biological activity noted. |

| 3-Pyridineacetic Acid | CHNO | Shorter carbon chain; used mainly in organic synthesis. |

The unique aspect of 3-(Pyridin-4-yl)propanoic acid lies in its specific structural arrangement that enhances its biological activity compared to similar compounds, making it a valuable candidate for further research and application development .

XLogP3

GHS Hazard Statements

H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant